Plasma Exposure: D-7-G vs. Aglycone Daidzein in Rats
Daidzein-7-O-glucuronide (D-7-G) achieves peak plasma concentrations (Cmax) that far exceed those of its parent aglycone following oral administration. A direct head-to-head pharmacokinetic study in rats quantified this difference, demonstrating that the metabolite is the major circulating species [1].
| Evidence Dimension | Peak Plasma Concentration (Cmax) |
|---|---|
| Target Compound Data | 3000 µg/L (as D-7-G after daidzein solution administration) |
| Comparator Or Baseline | 601.1 µg/L (daidzein aglycone) |
| Quantified Difference | ~5.0-fold higher |
| Conditions | Oral administration of daidzein solution (20 mg/kg) to male Wistar rats; plasma concentrations measured by LC-MS/MS. |
Why This Matters
This data justifies procuring a D-7-G reference standard for accurate quantification of systemic exposure in preclinical studies, as measuring only the aglycone would underestimate total isoflavone levels by approximately 83%.
- [1] Qiu F, et al. Influence of dosage forms on pharmacokinetics of daidzein and its main metabolite daidzein-7-O-glucuronide in rats. Acta Pharmacol Sin. 2005 Sep;26(9):1145-52. View Source
